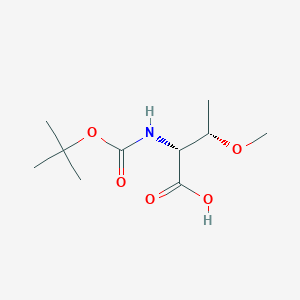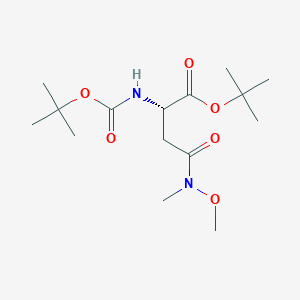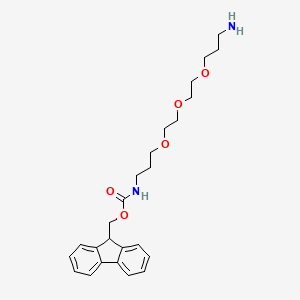![molecular formula C32H35NO14 B7840459 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B7840459.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, with a purity of ≥95% as determined by HPLC, is a specialized compound used in various scientific research applications. This compound is a derivative of serine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tetra-acetylated beta-D-galactose moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the acetylated galactose enhances the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH typically involves multiple steps:
Protection of Serine: The amino group of L-serine is protected using the Fmoc group. This is achieved by reacting L-serine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of the protected serine is then glycosylated with tetra-acetylated beta-D-galactose. This step often requires the use of a glycosyl donor and a promoter, such as silver triflate, to facilitate the reaction.
Deprotection: The final step involves the removal of any protecting groups that were used during the synthesis, except for the Fmoc group, to yield the desired product.
Industrial Production Methods
Industrial production of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, glycosylation, and deprotection steps efficiently.
Purification: The compound is purified using techniques such as crystallization, chromatography, and HPLC to achieve the desired purity of ≥95%.
化学反应分析
Types of Reactions
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The hydroxyl group of the serine can participate in substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired modification.
Oxidation and Reduction: Mild oxidizing or reducing agents can be employed under controlled conditions.
Major Products Formed
Deprotected Serine Derivatives: Removal of the Fmoc group yields free amino serine derivatives.
Functionalized Serine Compounds: Substitution reactions can introduce new functional groups to the serine moiety.
科学研究应用
Chemistry
Peptide Synthesis: Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of glycosylated serine residues into peptides.
Glycopeptide Synthesis: The compound is essential for the synthesis of glycopeptides, which are important in studying protein-carbohydrate interactions.
Biology
Protein Engineering: Researchers use this compound to study the effects of glycosylation on protein structure and function.
Cell Signaling: It is used to investigate the role of glycosylated serine residues in cell signaling pathways.
Medicine
Drug Development: The compound is explored for its potential in developing glycopeptide-based therapeutics.
Vaccine Research: It is used in the design of glycopeptide vaccines to enhance immune responses.
Industry
Biotechnology: The compound is utilized in the production of glycosylated proteins and peptides for various biotechnological applications.
作用机制
The mechanism of action of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH involves its incorporation into peptides and proteins, where it can influence their structure, stability, and function. The acetylated galactose moiety can interact with carbohydrate-binding proteins, affecting cell signaling and recognition processes. The Fmoc group serves as a protective group during synthesis, ensuring the selective modification of the serine residue.
相似化合物的比较
Similar Compounds
Fmoc-L-Ser-OH: Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions.
Fmoc-L-Thr((Ac)4-beta-D-Gal)-OH: Similar structure but with threonine instead of serine, offering different properties and applications.
Fmoc-L-Ser((Ac)4-alpha-D-Gal)-OH: Contains alpha-D-galactose instead of beta-D-galactose, which can affect its biological interactions.
Uniqueness
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH is unique due to its specific glycosylation pattern, which provides distinct advantages in studying glycopeptides and glycoproteins. Its high purity (≥95%) ensures reliable and reproducible results in research applications.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26?,27?,28?,29?,31?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VSZRRGAESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840376.png)

![tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate](/img/structure/B7840380.png)

![(3S)-3-(2-amino-2-oxoethyl)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B7840387.png)


![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7840420.png)
![(2S)-3-[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7840427.png)
![[(6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B7840429.png)

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B7840465.png)

![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840473.png)
